molecular formula C17H21N5O2S B10867316 N-(2,4-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

N-(2,4-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

Cat. No.: B10867316
M. Wt: 359.4 g/mol
InChI Key: HYEXVCAFVORFQW-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is a piperazine-1-carbothioamide derivative characterized by a 2,4-dimethoxyphenyl group and a pyrimidin-2-yl substituent. The carbothioamide (-C(=S)NH-) moiety is a critical pharmacophore, enabling interactions with biological targets such as enzymes or receptors. This compound’s structural flexibility allows for modifications that influence solubility, bioavailability, and target specificity .

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C17H21N5O2S/c1-23-13-4-5-14(15(12-13)24-2)20-17(25)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h3-7,12H,8-11H2,1-2H3,(H,20,25)

InChI Key

HYEXVCAFVORFQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)OC

Origin of Product

United States

Preparation Methods

Ethylenediamine Cyclization

Ethylenediamine reacts with dihaloalkanes (e.g., 1,2-dibromoethane) under basic conditions to form the piperazine ring. For example, heating ethylenediamine with 1,2-dibromoethane in the presence of potassium carbonate at 80°C for 12 hours yields piperazine hydrobromide, which is neutralized to isolate the free base. This method achieves ~70% yield but requires careful control of stoichiometry to avoid oligomerization.

Boc-Protected Piperazine Intermediate

Alternative routes employ N-Boc-piperazine as a stabilized precursor. As demonstrated in CN104803923A, N-Boc-piperazine reacts with 2-chloropyrimidine in water using sodium carbonate (Na₂CO₃) as a base. At 25°C, this condensation achieves 93% yield of 1-(2-pyrimidine)-4-Boc-piperazine, which is subsequently deprotected under acidic conditions.

Pyrimidine Substitution

Introducing the pyrimidinyl group to the piperazine core is critical for biological activity. The Ullmann-Goldberg reaction and nucleophilic aromatic substitution (SNAr) are commonly employed:

SNAr with 2-Chloropyrimidine

In aqueous Na₂CO₃, N-Boc-piperazine reacts with 2-chloropyrimidine at a 1:1.2 molar ratio (25°C, 3 hours) to form 1-(2-pyrimidine)-4-Boc-piperazine. Key advantages include:

  • Solvent : Water minimizes side reactions and simplifies purification.

  • Base : Na₂CO₃ outperforms K₂CO₃ or urea, achieving 93.4% yield.

  • Temperature : Reactions above 40°C reduce yield due to Boc-group degradation.

Deprotection of Boc Group

The Boc-protected intermediate is hydrolyzed using hydrochloric acid (2M HCl, 25°C, 2 hours) to yield 1-(2-pyrimidine)piperazine hydrochloride. This step achieves near-quantitative conversion (>98%) and eliminates the need for chromatography.

Carbothioamide Functionalization

The final step introduces the N-(2,4-dimethoxyphenyl)carbothioamide moiety via thiourea coupling:

Isothiocyanate Coupling

1-(2-Pyrimidine)piperazine reacts with 2,4-dimethoxyphenyl isothiocyanate in tetrahydrofuran (THF) at 0°C. The reaction proceeds via nucleophilic attack, forming the thiourea linkage. After 4 hours, the product precipitates upon cooling, yielding 85–90% pure material.

Optimization Strategies

  • Solvent : THF or dichloromethane (DCM) prevents side reactions with the pyrimidine nitrogen.

  • Stoichiometry : A 1:1.1 ratio of piperazine to isothiocyanate minimizes residual starting material.

  • Purification : Recrystallization from ethanol/water (3:1) enhances purity to >99%.

Synthetic Route Comparison

The table below evaluates two dominant synthetic pathways:

Parameter Ethylenediamine Route Boc-Piperazine Route
Overall Yield58%82%
Reaction Steps43
Purification ComplexityHigh (chromatography)Low (filtration)
ScalabilityModerateHigh
CostLowModerate

Data synthesized from.

Industrial-Scale Considerations

For commercial production, the Boc-piperazine route is preferred due to:

  • Reduced Side Products : Aqueous conditions suppress oligomerization.

  • Simplified Workup : Acidic hydrolysis and filtration replace costly chromatography.

  • Temperature Control : Reactions at 25°C minimize energy expenditure.

Challenges and Mitigation

  • Impurity Formation : Residual 2-chloropyrimidine is removed via aqueous washes (pH 7.5).

  • Boc Deprotection : Excess HCl is neutralized with NaHCO₃ to prevent piperazine degradation.

  • Thiocarbonyl Stability : Storage under nitrogen at -20°C prevents oxidation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbothioamide group can yield corresponding amines or thiols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or thiols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to N-(2,4-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties. In vitro studies have demonstrated effectiveness against parasitic worms, suggesting potential applications in treating helminth infections . The specific mode of action is thought to involve interference with the neuromuscular function of the parasites.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. Its analogs have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models, indicating potential for use in inflammatory diseases such as arthritis .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

StudyFocusFindings
AntibacterialDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryShowed reduction in inflammatory markers in animal models.
AnticancerEvaluated as a potential RXRα antagonist with promising results in inhibiting cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent variations and their impact on molecular properties:

Compound Name Substituents (R1, R2) Molecular Weight LogP<sup>a</sup> Key Spectral Data (HRMS)
Target Compound R1: 2,4-Dimethoxyphenyl; R2: Pyrimidin-2-yl 400.44<sup>b</sup> 3.2 (predicted) Not reported
Compound 35 R1: 3-Chloro-5-(trifluoromethyl)phenyl 429.11 4.5 429.1131 (calc)
Compound 34 R1: 3,5-Dimethoxyphenyl 387.19 2.8 387.1849 (calc)
NCT-503 R1: 4-(Trifluoromethyl)benzyl; R2: 4,6-Dimethylpyridin-2-yl 407.42 4.1 Not reported
4-(1,3-Benzodioxol-5-ylmethyl) analog R1: 2,4-Dichlorophenyl; R2: Benzodioxolyl 410.90 3.9 Not reported

<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Calculated based on molecular formula C18H21N5O2S.

Key Observations:

  • Electron-Withdrawing Groups (Cl, CF3): Enhance lipophilicity (e.g., Compound 35, LogP 4.5) but may reduce aqueous solubility. These groups are critical for target binding in enzyme inhibitors like NCT-503 .
  • Electron-Donating Groups (OCH3): Lower LogP (e.g., Compound 34, LogP 2.8), improving solubility. The 2,4-dimethoxyphenyl group in the target compound balances lipophilicity and solubility .
  • Heterocyclic Moieties (Pyrimidin-2-yl): The pyrimidine ring in the target compound and NCT-503 facilitates π-π stacking and hydrogen bonding with biological targets .

Pharmacological Activity

Enzyme Inhibition
  • NCT-503: A potent phosphoglycerate dehydrogenase (PHGDH) inhibitor (IC50 ~2.5 µM), with activity dependent on the trifluoromethylbenzyl group.
  • ML267 (): Inhibits bacterial phosphopantetheinyl transferase, highlighting how substituent variation redirects activity from human enzymes (PHGDH) to bacterial targets .
Antibacterial Activity
  • Compound 35 : Demonstrated moderate antibacterial activity (MIC ~16 µg/mL against S. aureus), attributed to the chloro-trifluoromethylphenyl group .

Structure-Activity Relationship (SAR) Insights

Carbothioamide Group : Essential for hydrogen bonding with catalytic residues in target enzymes .

Aromatic Substituents :

  • Chloro/CF3 groups enhance enzyme inhibition but reduce solubility.
  • Methoxy groups improve solubility and modulate target selectivity .

Heterocyclic Rings : Pyrimidine or pyridinyl groups improve binding affinity through stacking interactions .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperazine ring substituted with a pyrimidinyl group and a carbothioamide moiety. The synthesis typically involves several key steps:

  • Formation of the Piperazine Core : The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.
  • Substitution with Pyrimidinyl Group : The piperazine core reacts with a pyrimidinyl halide in the presence of a base like potassium carbonate.
  • Introduction of the Carbothioamide Group : The final step involves reacting the intermediate with an isothiocyanate to form the carbothioamide moiety.

This compound exhibits its biological activity through interaction with various molecular targets, including:

  • Enzymes : It can inhibit enzyme activity by binding to active or allosteric sites, modulating their function.
  • Receptors : The compound may interact with specific receptors involved in cellular signaling pathways, influencing cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound shows promise in inhibiting the growth of certain cancer cell lines. It disrupts molecular pathways associated with cell proliferation and apoptosis. For instance, studies have demonstrated its efficacy against various cancer types by inducing cell cycle arrest and promoting apoptotic pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
AnticancerInhibited growth in breast and lung cancer cell lines; induced apoptosis.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
NeuroprotectionDecreased oxidative stress markers in neuronal cultures exposed to toxins.

These findings underline the compound's versatility as a potential therapeutic agent across various medical fields.

Q & A

What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide, and how can reaction conditions be tuned to improve yield and purity?

Answer:
The synthesis of piperazine-1-carbothioamide derivatives typically involves sequential nucleophilic substitutions and coupling reactions. A common approach is to react a pre-functionalized piperazine core (e.g., 1-(pyridin-4-yl)piperazine) with a thiourea precursor (e.g., di(1H-imidazol-1-yl)methanethione) in tetrahydrofuran (THF) under controlled heating (40–70°C) . Key parameters include:

  • Solvent selection : Polar aprotic solvents like THF or DMF enhance reactivity.
  • Catalysis : Sonication can homogenize slurries and accelerate reaction rates .
  • Purification : Reverse-phase chromatography (e.g., acetonitrile/water with 0.1% TFA) efficiently isolates the product, with yields averaging 44% .
    Advanced optimization may involve computational modeling to predict steric/electronic effects of the 2,4-dimethoxyphenyl substituent on reaction intermediates.

How does the substitution pattern (2,4-dimethoxyphenyl and pyrimidin-2-yl) influence the compound’s stability and reactivity in biological assays?

Answer:
The 2,4-dimethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyrimidin-2-yl moiety introduces hydrogen-bonding capacity for target engagement. Stability studies should focus on:

  • Hydrolytic susceptibility : Methoxy groups are electron-withdrawing, which may stabilize the carbothioamide bond against hydrolysis compared to unsubstituted analogs .
  • Oxidative stability : The pyrimidine ring is prone to oxidation under acidic conditions; assess via HPLC-MS under simulated physiological pH (e.g., pH 7.4 buffer) .
    For reactivity, evaluate nucleophilic substitution at the carbothioamide sulfur using thiol-containing biomolecules (e.g., glutathione) to predict off-target interactions .

What spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

Answer:

  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Distinct singlet for methoxy protons (~δ 3.8–4.0 ppm) and pyrimidine aromatic protons (~δ 8.1–8.3 ppm) .
    • ¹³C NMR : Carbothioamide carbon at ~δ 180–182 ppm .
  • X-ray crystallography : Monoclinic crystal systems (space group P21/c) are typical for piperazine derivatives, with unit cell parameters (e.g., a ≈ 9.99 Å, b ≈ 9.98 Å) providing precise bond-length validation .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error .

How can computational methods like molecular docking predict this compound’s interaction with enzymatic targets (e.g., phosphoglycerate dehydrogenase)?

Answer:

  • Target preparation : Use AutoDock Vina to generate grid maps around the active site (e.g., PHGDH’s NAD+-binding domain) .
  • Ligand parameterization : Assign partial charges to the carbothioamide and pyrimidine groups using AM1-BCC methods.
  • Docking validation : Compare predicted binding poses with crystallographic data of related inhibitors (e.g., NCT-502, a PHGDH inhibitor with IC₅₀ = 3.7 μM) .
    Advanced workflows incorporate molecular dynamics (MD) simulations to assess binding stability over 100-ns trajectories.

What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for serum-free vs. serum-containing media .
  • Purity validation : HPLC purity ≥95% (λ = 254 nm) and LC-MS to detect trace byproducts (e.g., hydrolyzed carbothioamide) .
  • Solubility controls : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic and toxicity profiles?

Answer:

  • In vitro :
    • Hepatic metabolism : Incubate with human liver microsomes (HLMs) to assess CYP450-mediated degradation .
    • Plasma stability : Monitor degradation over 24 hours in rat/human plasma at 37°C .
  • In vivo :
    • Pharmacokinetics : Administer intravenously (1 mg/kg) to Sprague-Dawley rats; measure plasma concentrations via LC-MS/MS .
    • Toxicity : 14-day repeated-dose study in rodents, tracking liver/kidney function markers (ALT, BUN) .

How do structural modifications (e.g., replacing methoxy with halogen groups) affect target selectivity and potency?

Answer:

  • Halogen substitution : Fluorine or chlorine at the 4-position increases electronegativity, potentially enhancing hydrogen bonding with targets like kinase ATP pockets .
  • Methoxy vs. hydroxy : Removing methyl groups (demethylation) reduces lipophilicity but may improve solubility for CNS targets .
    Comparative SAR studies should use isosteric analogs (e.g., 4-chlorophenyl vs. 2,4-dimethoxyphenyl) and measure IC₅₀ shifts in enzyme inhibition assays .

What analytical methods quantify this compound in complex biological matrices (e.g., plasma, tissue homogenates)?

Answer:

  • Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) or solid-phase extraction (C18 cartridges) .
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 400 → 198 (quantifier) and 400 → 154 (qualifier) .
  • Validation parameters : Include linearity (R² > 0.99), LLOQ (1 ng/mL), and inter-day precision (<15% RSD) .

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